N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Description

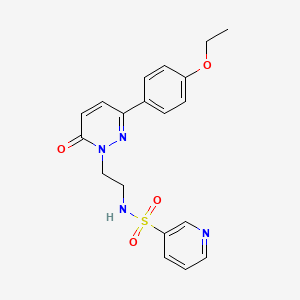

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a pyridazinone derivative characterized by a central 6-oxopyridazinone scaffold substituted with a 4-ethoxyphenyl group at position 3 and a pyridine-3-sulfonamide moiety linked via an ethyl chain.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-2-27-16-7-5-15(6-8-16)18-9-10-19(24)23(22-18)13-12-21-28(25,26)17-4-3-11-20-14-17/h3-11,14,21H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAFIJZBJIAGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C21H25N5O3S

- Molecular Weight: 395.5 g/mol

- CAS Number: 1235635-00-3

The compound features a pyridazinone core linked to an ethoxyphenyl group and a pyridine sulfonamide moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Interaction: It can bind to specific receptors, altering signal transduction pathways that regulate cellular functions.

- Gene Expression Modulation: The compound may influence gene expression related to cell growth, apoptosis, and immune responses.

Antimalarial Potential

Compounds bearing sulfonamide groups have been explored for antimalarial properties. A related study highlighted the effectiveness of triazolo[4,3-a]pyridine sulfonamides against Plasmodium falciparum, indicating that similar structures may also possess antimalarial activity . Although direct evidence for this specific compound's antimalarial effects is not yet available, the existing literature supports further investigation.

Anticancer Activity

The pyridazine scaffold has been associated with anticancer properties in various studies. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . This suggests that this compound may also exhibit anticancer activity worth exploring.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridazinone derivatives. Below is a detailed comparison with structurally related analogues:

Key Observations:

Substituent Impact :

- The 4-ethoxyphenyl group in the target compound contrasts with benzyloxy (5a) or halogenated phenyl groups (6f). Ethoxy may improve metabolic stability compared to benzyloxy (prone to oxidative cleavage) .

- The pyridine-3-sulfonamide linker differs from acetamide (6e) or hydrazide (S3) linkers. Sulfonamides often exhibit stronger hydrogen-bonding capacity, which could enhance target binding .

Synthetic Routes: The target compound’s synthesis likely follows protocols similar to , where nucleophilic substitution (e.g., alkylation of pyridazinone with ethyl bromide intermediates) is employed. This differs from hydrazide condensations (S3) or amide couplings (6e, 6f) .

The sulfonamide group is a hallmark of carbonic anhydrase or cyclooxygenase inhibitors .

Research Findings and Implications

- Physicochemical Properties : The ethoxy group increases logP (predicted ~2.5), suggesting moderate lipophilicity, while the sulfonamide contributes to solubility in polar solvents. This balance may favor blood-brain barrier penetration if targeting CNS enzymes .

- The pyridine-3-sulfonamide moiety may confer selectivity toward sulfonamide-sensitive targets (e.g., CA isoforms) compared to antipyrine hybrids (6e-f) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.